molecular formula C13H12ClN3O B2591373 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea CAS No. 127627-28-5

1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea

Cat. No. B2591373
CAS RN: 127627-28-5
M. Wt: 261.71
InChI Key: MEPARACOEVQCIE-UHFFFAOYSA-N
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Description

1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDK 9 inhibitor, which is a protein that plays a crucial role in regulating gene expression.

Mechanism of Action

1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea binds to the ATP-binding site of CDK 9 and inhibits its kinase activity. This leads to the downregulation of various genes involved in cell cycle progression and DNA damage repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea has also been shown to have anti-inflammatory effects. CDK 9 is known to regulate the expression of various pro-inflammatory genes, and inhibition of CDK 9 by 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea is its high potency and specificity towards CDK 9. This makes it an ideal tool for studying the role of CDK 9 in various biological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea. One potential direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more potent and selective CDK 9 inhibitors based on the structure of 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for research purposes.
In conclusion, 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea is a promising compound with potential applications in cancer therapy and anti-inflammatory treatments. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research on this compound, which could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea involves the reaction of 3-chloroaniline and 6-methyl-2-pyridinecarboxylic acid, followed by the addition of carbonyldiimidazole and N-methylpiperazine. The reaction mixture is then heated to obtain the final product. This synthesis method has been optimized to produce high yields of 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea with high purity.

Scientific Research Applications

1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea has been extensively studied for its potential applications in cancer therapy. CDK 9, the target of this compound, is known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CDK 9 by 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-4-2-7-12(15-9)17-13(18)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPARACOEVQCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127627-28-5
Record name 1-(3-CHLORO-PHENYL)-3-(6-METHYL-PYRIDIN-2-YL)-UREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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